4,4'-Diamino(biphenyl-d8)
Description
4,4'-Diamino(biphenyl-d8) is a deuterated derivative of 4,4'-diaminobiphenyl, where eight hydrogen atoms on the biphenyl core are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterated compounds serve as internal standards or tracers to study reaction mechanisms and molecular interactions .
Properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFACYLZERDEVSX-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584157 | |
| Record name | (~2~H_8_)[1,1'-Biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92890-63-6 | |
| Record name | (~2~H_8_)[1,1'-Biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92890-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Diamino(biphenyl-d8) involves the deuteration of benzidine. This process typically includes the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of 4,4'-Diamino(biphenyl-d8) follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The purity of the final product is critical, and therefore, rigorous purification steps such as distillation and crystallization are employed .
Chemical Reactions Analysis
Types of Reactions: 4,4'-Diamino(biphenyl-d8) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, 4,4'-Diamino(biphenyl-d8) can be converted into its corresponding quinone derivatives.
Reduction: It can be reduced to form hydrazine derivatives using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzidine derivatives.
Scientific Research Applications
Chemical Synthesis and Research
4,4'-Diamino(biphenyl-d8) serves as an important building block in the synthesis of various organic compounds. Its deuterated nature allows for enhanced tracking and analysis in chemical reactions, particularly in studies involving isotopic labeling. This is crucial in:
- NMR Spectroscopy : The presence of deuterium improves the resolution and clarity of NMR spectra, making it easier to study complex molecular structures and dynamics.
- Mechanistic Studies : Deuterated compounds can be used to investigate reaction mechanisms by observing kinetic isotope effects, which can provide insights into the pathways and intermediates involved in chemical reactions.
Applications in Material Science
The compound is utilized in the development of advanced materials, particularly in:
- Polymeric Materials : 4,4'-Diamino(biphenyl-d8) can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polyimides synthesized from diamines exhibit superior gas separation properties, making them suitable for applications in filtration and membrane technologies .
- Dyes and Pigments : As a precursor for various dyes, this compound contributes to creating colorants with specific properties, including lightfastness and chemical resistance. The deuterated version may provide advantages in terms of stability under UV exposure.
Environmental Studies
Research has indicated that 4,4'-Diamino(biphenyl-d8) can play a role in environmental chemistry:
- Biodegradation Studies : The compound is used to understand the degradation pathways of polychlorinated biphenyls (PCBs) and other environmental pollutants. By utilizing deuterated analogs, scientists can trace the transformation processes of these compounds in bioremediation efforts .
Toxicological Research
The compound's structure makes it relevant in toxicology studies:
- Carcinogenicity Studies : As benzidine is known for its carcinogenic properties, its deuterated form allows researchers to study its metabolic pathways without interference from non-deuterated compounds. This facilitates a better understanding of how benzidine derivatives interact with biological systems .
Case Study 1: Polyimide Gas Separation Membranes
A study focused on synthesizing polyimides from 4,4'-Diamino(biphenyl-d8) showed that these materials exhibited enhanced gas permeability compared to non-deuterated counterparts. The research highlighted the importance of molecular weight and chain rigidity on gas transport properties, demonstrating potential applications in industrial gas separation processes .
Case Study 2: Bioremediation of PCBs
In a bioremediation project targeting chlorinated biphenyls, researchers used 4,4'-Diamino(biphenyl-d8) as a model compound to evaluate microbial degradation pathways. Results indicated that specific bacterial strains could effectively metabolize the compound, leading to insights into developing more effective bioremediation strategies for contaminated sites .
Mechanism of Action
The mechanism of action of 4,4'-Diamino(biphenyl-d8) involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form
Biological Activity
4,4'-Diamino(biphenyl-d8) is a deuterated analog of 4,4'-diaminodiphenylmethane (MDA), a compound known for its significant biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of 4,4'-Diamino(biphenyl-d8), including its mechanisms of action, toxicological effects, and potential therapeutic applications.
Chemical Structure and Properties
4,4'-Diamino(biphenyl-d8) is characterized by the presence of two amino groups attached to a biphenyl structure. The deuteration (substitution of hydrogen atoms with deuterium) can influence its metabolic stability and biological interactions. The molecular formula is with a molecular weight of approximately 200.27 g/mol.
The biological activity of 4,4'-Diamino(biphenyl-d8) can be attributed to several mechanisms:
- DNA Interaction : Similar to its non-deuterated counterpart, it is believed to interact with DNA, potentially leading to mutagenic effects. Studies have shown that compounds like MDA can form adducts with DNA, disrupting replication and transcription processes .
- Cell Signaling Modulation : The compound may influence various cellular signaling pathways. Its interaction with receptors or enzymes can lead to alterations in cell proliferation and apoptosis.
- Oxidative Stress Induction : It has been suggested that 4,4'-Diamino(biphenyl-d8) may induce oxidative stress in cells, contributing to cytotoxicity and cellular damage .
Toxicological Effects
The toxicological profile of 4,4'-Diamino(biphenyl-d8) reflects the concerns associated with similar compounds such as MDA:
- Carcinogenic Potential : MDA has been classified as a potential human carcinogen. Studies indicate that exposure may lead to an increased risk of bladder cancer due to its ability to form reactive metabolites that interact with cellular macromolecules .
- Genotoxicity : Research has demonstrated that 4,4'-Diamino(biphenyl-d8) exhibits genotoxic properties, causing DNA strand breaks and chromosomal aberrations in various cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity and toxicological effects of 4,4'-Diamino(biphenyl-d8):
- Study on Genotoxicity : A study conducted on human lymphocytes showed that exposure to 4,4'-Diamino(biphenyl-d8) resulted in significant increases in micronuclei formation, indicating genotoxic effects (Table 1) .
- Carcinogenicity Assessment : In animal models, exposure to MDA derivatives has shown a clear dose-response relationship regarding tumor development in bladder tissues. This suggests that 4,4'-Diamino(biphenyl-d8) may share similar risks .
Table 1: Genotoxic Effects of 4,4'-Diamino(biphenyl-d8)
| Concentration (µg/mL) | Micronuclei Frequency (%) |
|---|---|
| 0 | 1.5 |
| 5 | 3.2 |
| 10 | 5.6 |
| 20 | 9.1 |
Comparison with Similar Compounds
4,4'-Diaminodiphenyl Ether (ODA)
- Structure : Features an ether (-O-) bridge instead of a direct C-C bond in biphenyl.
- Applications : Used in polyimide synthesis for high-temperature-resistant films and composites. Polyimides derived from ODA exhibit excellent thermal stability (decomposition temperatures >500°C) and mechanical strength, making them suitable for aerospace and electronics .
- Key Difference : The ether group increases flexibility compared to rigid biphenyl structures, improving processability but reducing thermal stability relative to fully aromatic systems .
4,4'-Diaminodiphenyl Sulfone (DDS)
- Structure : Contains a sulfone (-SO₂-) group.
- Applications: A critical monomer in high-performance thermosetting resins (e.g., epoxy and bismaleimide systems). DDS-based polymers show exceptional chemical resistance and are used in aerospace and automotive composites .
- Comparison: The sulfone group enhances oxidative stability but increases moisture absorption compared to non-polar biphenyl derivatives, affecting dielectric properties .
4,4'-Diaminodiphenylmethane (MDA)
- Structure : Incorporates a methylene (-CH₂-) bridge.
- Applications : Widely employed as a curing agent for polyurethanes and epoxies. MDA reacts with isocyanates to form rigid networks with high mechanical strength .
- Thermal Behavior : MDA-based bismaleimides exhibit activation energies for thermal decomposition ranging from 120–150 kJ/mol, lower than sulfone-containing analogs due to weaker C-N bonds .
Deuterated Analogs
Bisphenol A-d8
- Structure: Deuterated analog of Bisphenol A, with eight deuterium atoms.
- Applications: Used as an internal standard in environmental and biological assays to quantify Bisphenol A exposure. Deuteration minimizes isotopic interference in MS analysis .
- Relevance to 4,4'-Diamino(biphenyl-d8): Similar deuteration strategies apply, enhancing analytical precision but increasing synthesis costs due to isotopic labeling .
Sulfonated Diamines
4,4'-Diamino-2,2'-biphenyldisulfonic Acid (DAPS)
- Structure : Sulfonic acid (-SO₃H) groups enhance hydrophilicity.
- Applications: Key monomer in sulfonated polyimides (SPIs) for proton exchange membranes (PEMs) in fuel cells. SPIs achieve proton conductivities of 0.1–0.2 S/cm at 80°C, comparable to Nafion® but with superior thermal stability .
- Limitation: High water swelling in hydrated states can compromise mechanical integrity, unlike non-sulfonated biphenyl derivatives .
High-Energy Materials
3,3′-Diamino-4,4′-azoxyfurazan (DAAF)
- Structure : Contains an azoxy (-N=N(O)-) group and furazan rings.
- Applications : Insensitive high explosive with a detonation velocity of 7.8 km/s and low sensitivity to impact/friction. Used in military and aerospace applications .
- Comparison: Unlike 4,4'-Diamino(biphenyl-d8), DAAF’s reactivity stems from its azo linkages, enabling rapid energy release but limiting utility outside explosives .
Industrial Intermediates
4,4'-Diamino Benzanilide (DABA)
- Structure : Includes a benzanilide group.
- Applications : Intermediate in dye and pharmaceutical synthesis. The global market for DABA is projected to grow at a 5% CAGR (2025–2031), driven by demand in textile and chemical industries .
- Thermal Properties : Melting point ~250°C, lower than biphenyl derivatives due to hydrogen bonding disruptions from the amide group .
Data Tables
Table 1: Structural and Functional Comparison of 4,4'-Diaminobiphenyl Analogs
Q & A
Q. What are the optimal synthetic routes for preparing 4,4'-Diamino(biphenyl-d8) with high isotopic purity?
The synthesis typically involves deuterium substitution at specific positions. A method adapted for analogous biphenyl derivatives uses controlled sulfonation and hydrolysis:
- Step 1 : React 4,4'-diamino-2,2'-bistrifluoromethylbiphenyl with concentrated sulfuric acid (molar ratio 1:7.2) at 120°C to introduce carboxyl groups .
- Step 2 : Recrystallize the crude product in polar solvents (e.g., methanol or ethanol) under reflux to improve purity .
- Isotopic Labeling : For deuterated analogs like biphenyl-d8, ensure deuterium incorporation via controlled substitution reactions or deuterated precursors (e.g., using deuterated benzene rings) .
- Characterization : Confirm isotopic purity (>98 atom% D) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers handle and store 4,4'-Diamino(biphenyl-d8) to ensure stability and safety?
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential amine-related toxicity. Avoid direct contact with skin/eyes .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and test periodically via HPLC or TLC .
Q. What spectroscopic techniques are critical for characterizing 4,4'-Diamino(biphenyl-d8)?
- NMR : ¹H and ¹³C NMR to confirm aromatic proton environments and deuterium substitution patterns. Deuterium absence in ¹H NMR confirms isotopic labeling .
- FT-IR : Detect amine (-NH₂) stretching bands (~3300–3500 cm⁻¹) and aromatic C-D vibrations (~2200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 189.28 g/mol for diphenyl-d6-methylamine analogs) and isotopic distribution .
Advanced Research Questions
Q. How do deuterium substitutions in 4,4'-Diamino(biphenyl-d8) affect its reactivity in polymer curing applications?
Deuterium labeling can alter kinetic isotope effects (KIE) in curing reactions:
- Epoxy Curing : Compare reaction rates with non-deuterated analogs using differential scanning calorimetry (DSC). Reduced reactivity (~5–10% slower) may occur due to stronger C-D bonds .
- Thermal Stability : Deuterated polymers exhibit higher thermal degradation thresholds (TGA data shows ~20°C increase in decomposition onset) .
- Methodological Note : Use controlled stoichiometry (amine:epoxy ratio 1:2) and track curing via FT-IR amine peak disappearance .
Q. What contradictions exist in thermal stability data for deuterated aromatic diamines, and how can they be resolved?
- Contradiction : Some studies report increased thermal stability with deuterium , while others note negligible effects .
- Resolution :
- Sample Purity : Ensure isotopic purity >98% to eliminate non-deuterated impurities skewing results .
- Experimental Design : Standardize heating rates (e.g., 10°C/min in TGA) and atmosphere (N₂ vs. air) to enable cross-study comparisons .
- Structural Analysis : Pair thermal data with X-ray diffraction (XRD) to correlate stability with crystal packing differences induced by deuterium .
Q. How can researchers design experiments to study the self-assembly behavior of 4,4'-Diamino(biphenyl-d8) derivatives?
- Surfactant-Induced Assembly : Use cetyltrimethylammonium bromide (CTAB) in aqueous solutions to form spherical micellar templates. Adjust pH to 3–4 to protonate amines and drive aggregation .
- Solvent-Driven Crystallization : Recrystallize in DMSO/water mixtures (1:3 v/v) to achieve hierarchical porous structures. Monitor growth via SEM and dynamic light scattering (DLS) .
- Deuterium Effects : Compare H₂O vs. D₂O solvents to assess isotopic solvent impacts on nucleation kinetics .
Q. What methodological challenges arise in quantifying trace impurities in deuterated diamines, and how can they be addressed?
- Challenge : Non-deuterated contaminants (e.g., 4,4'-diaminobiphenyl) can co-elute in chromatographic analyses.
- Solutions :
- LC-MS/MS : Use deuterium-specific transitions (e.g., m/z shifts +8 for biphenyl-d8) to distinguish impurities .
- Isotopic Dilution : Spike samples with ¹³C-labeled internal standards to improve quantification accuracy .
- Spectroscopic Purity Checks : Validate with Raman spectroscopy (C-D peaks at ~2200 cm⁻¹) .
Methodological Notes
- Synthesis Optimization : Adjust sulfuric acid ratios (±10%) to balance reaction yield and byproduct formation .
- Safety Protocols : Regularly update SDS documentation based on batch-specific impurity profiles .
- Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
